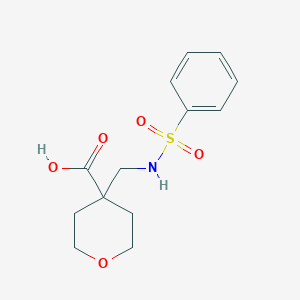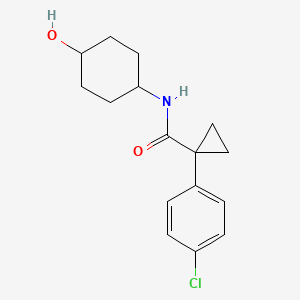![molecular formula C12H14BrNO4S B6646959 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646959.png)
1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a cyclobutane ring, a bromophenyl group, and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclobutane ring. One common approach is to start with cyclobutane-1-carboxylic acid and introduce the sulfonylamino group through a series of reactions involving bromophenyl derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid can be compared to other similar compounds, such as:
1-[[(3-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid
1-[[(2-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid
1-[[(4-Chlorophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid
Properties
IUPAC Name |
1-[[(4-bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-9-2-4-10(5-3-9)19(17,18)14-8-12(11(15)16)6-1-7-12/h2-5,14H,1,6-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUDPVOFCFIVFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646882.png)
![4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646889.png)
![4-[[(6-Methylpyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646896.png)
![4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646902.png)
![4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646911.png)
![4-[[(4-Methyl-1,3-thiazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646916.png)

![4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646936.png)

![4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646949.png)
![1-[[[(E)-3-(4-ethylphenyl)prop-2-enoyl]amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646957.png)
![1-[[(4-Methylsulfonylbenzoyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646979.png)
![1-[(2,3-Dihydro-1-benzothiophene-2-carbonylamino)methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646984.png)
![1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646985.png)
